molecular formula C13H12N4O B14351731 5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide CAS No. 90331-46-7

5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide

Cat. No.: B14351731
CAS No.: 90331-46-7
M. Wt: 240.26 g/mol
InChI Key: HLYKGGHQDXQYEU-UHFFFAOYSA-N
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Description

5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a phenyl group, a prop-2-en-1-yl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction using phenyl halides and appropriate nucleophiles.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached via alkylation reactions using prop-2-en-1-yl halides and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Inhibiting or Activating Signaling Pathways: Leading to changes in cellular behavior and responses.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-triazine-3-carboxamide: Lacks the prop-2-en-1-yl group.

    N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide: Lacks the phenyl group.

    5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine: Lacks the carboxamide group.

Uniqueness

5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide is unique due to the presence of both the phenyl and prop-2-en-1-yl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and research applications.

Properties

CAS No.

90331-46-7

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

5-phenyl-N-prop-2-enyl-1,2,4-triazine-3-carboxamide

InChI

InChI=1S/C13H12N4O/c1-2-8-14-13(18)12-16-11(9-15-17-12)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,18)

InChI Key

HLYKGGHQDXQYEU-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=NC(=CN=N1)C2=CC=CC=C2

Origin of Product

United States

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